molecular formula C20H16ClNO2 B5835086 N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide

N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide

Cat. No.: B5835086
M. Wt: 337.8 g/mol
InChI Key: DZUMDAKWTJHPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained notoriety in recent years for its use as a performance-enhancing drug in the sports industry. In

Mechanism of Action

N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces inflammation and improves insulin sensitivity. These effects make it an attractive candidate for treating metabolic disorders and improving athletic performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. It has been shown to increase endurance and improve performance in animal models and human trials. It also improves lipid metabolism, reduces inflammation, and enhances insulin sensitivity. However, its use as a performance-enhancing drug has been associated with several adverse effects, including liver damage, cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a well-understood mechanism of action. It is also highly selective for PPARδ, which makes it a useful tool for studying the role of PPARδ in metabolism and energy expenditure. However, its use in lab experiments is limited by its potential toxicity and its association with adverse effects.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of interest is its use as a tool for studying the role of PPARδ in metabolism and energy expenditure. There is also a need for further research into its potential adverse effects and how they can be mitigated. Finally, there is a need for research into alternative PPARδ agonists that may have fewer adverse effects and greater therapeutic potential.
Conclusion
This compound is a synthetic drug that has potential therapeutic applications in treating metabolic disorders and improving athletic performance. Its mechanism of action involves activation of PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. While it has several advantages for lab experiments, its use is limited by its potential toxicity and association with adverse effects. Further research is needed to explore its potential therapeutic benefits and to develop alternative PPARδ agonists with fewer adverse effects.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)benzoic acid. This is then coupled with 4-aminophenyl-4-methylbenzoate in the presence of a coupling agent to form the final product, this compound.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. It has also been investigated for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer. However, its use as a performance-enhancing drug in the sports industry has overshadowed its potential therapeutic benefits.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-14-2-4-15(5-3-14)20(23)22-17-8-12-19(13-9-17)24-18-10-6-16(21)7-11-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUMDAKWTJHPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.